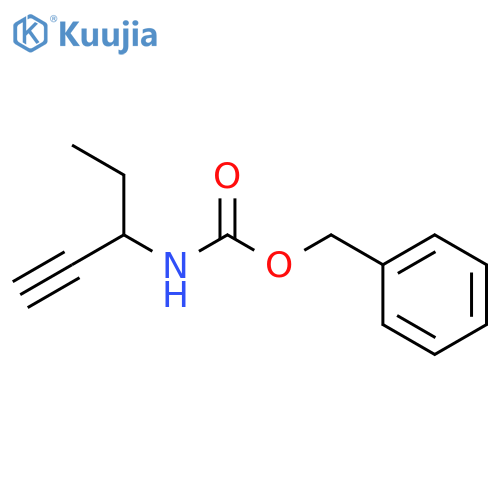Cas no 1871583-65-1 (benzyl pent-1-yn-3-ylcarbamate)

1871583-65-1 structure
商品名:benzyl pent-1-yn-3-ylcarbamate
CAS番号:1871583-65-1
MF:C13H15NO2
メガワット:217.263703584671
CID:6442412
benzyl pent-1-yn-3-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl pent-1-yn-3-ylcarbamate
- Carbamic acid, N-(1-ethyl-2-propyn-1-yl)-, phenylmethyl ester
-
- インチ: 1S/C13H15NO2/c1-3-12(4-2)14-13(15)16-10-11-8-6-5-7-9-11/h1,5-9,12H,4,10H2,2H3,(H,14,15)
- InChIKey: MXLGTGPKNFECIH-UHFFFAOYSA-N
- ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC(CC)C#C
じっけんとくせい
- 密度みつど: 1.079±0.06 g/cm3(Predicted)
- ふってん: 345.2±35.0 °C(Predicted)
- 酸性度係数(pKa): 11.13±0.46(Predicted)
benzyl pent-1-yn-3-ylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6248356-0.5g |
benzyl N-(pent-1-yn-3-yl)carbamate |
1871583-65-1 | 0.5g |
$1357.0 | 2023-05-25 | ||
| Enamine | EN300-6248356-2.5g |
benzyl N-(pent-1-yn-3-yl)carbamate |
1871583-65-1 | 2.5g |
$2771.0 | 2023-05-25 | ||
| Enamine | EN300-6248356-1.0g |
benzyl N-(pent-1-yn-3-yl)carbamate |
1871583-65-1 | 1g |
$1414.0 | 2023-05-25 | ||
| Enamine | EN300-6248356-10.0g |
benzyl N-(pent-1-yn-3-yl)carbamate |
1871583-65-1 | 10g |
$6082.0 | 2023-05-25 | ||
| Enamine | EN300-6248356-0.1g |
benzyl N-(pent-1-yn-3-yl)carbamate |
1871583-65-1 | 0.1g |
$1244.0 | 2023-05-25 | ||
| Enamine | EN300-6248356-0.25g |
benzyl N-(pent-1-yn-3-yl)carbamate |
1871583-65-1 | 0.25g |
$1300.0 | 2023-05-25 | ||
| Enamine | EN300-6248356-0.05g |
benzyl N-(pent-1-yn-3-yl)carbamate |
1871583-65-1 | 0.05g |
$1188.0 | 2023-05-25 | ||
| Enamine | EN300-6248356-5.0g |
benzyl N-(pent-1-yn-3-yl)carbamate |
1871583-65-1 | 5g |
$4102.0 | 2023-05-25 |
benzyl pent-1-yn-3-ylcarbamate 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
1871583-65-1 (benzyl pent-1-yn-3-ylcarbamate) 関連製品
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
